

Brevianamide Q: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Brevianamide Q	
Cat. No.:	B12375074	Get Quote

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Introduction

Brevianamide Q is a member of the extensive family of indole diketopiperazine alkaloids, a class of natural products renowned for their structural complexity and diverse biological activities. Isolated from the marine-derived fungus Aspergillus sp. 66may, **Brevianamide Q** possesses a unique chemical architecture that has drawn interest within the scientific community. This document provides an in-depth technical guide to the chemical structure, spectroscopic data, and biological activities of **Brevianamide Q**, with a focus on its potential as a modulator of inflammatory pathways.

Chemical Structure and Properties

Brevianamide Q is chemically defined as (3Z)-8a-hydroxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione. Its molecular formula is C21H23N3O3, corresponding to a molecular weight of 365.43 g/mol . The structure features a central diketopiperazine ring fused with a pyrrolidine ring, which is in turn substituted with a substituted indole moiety. A key feature is the exocyclic double bond connecting the diketopiperazine and indole rings, and the presence of a reverse prenyl group on the indole nucleus.



Property	Value
IUPAC Name	(3Z)-8a-hydroxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione
Molecular Formula	C21H23N3O3
Molecular Weight	365.43 g/mol
CAS Number	1259316-08-9
PubChem CID	49831334

Spectroscopic Data

The structural elucidation of **Brevianamide Q** was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data.

NMR Spectroscopic Data

The 1H and 13C NMR data for **Brevianamide Q** were recorded in deuterated methanol (CD3OD) at 400 MHz and 100 MHz, respectively.

Table 1: 1H NMR Data of **Brevianamide Q** (400 MHz, CD3OD)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	
Data not available in search results				

Table 2: 13C NMR Data of Brevianamide Q (100 MHz, CD3OD)

Chemical Shift (δ) ppm	Assignment	
Data not available in search results		



Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass of **Brevianamide Q**.

Table 3: High-Resolution Mass Spectrometry Data of Brevianamide Q

lon	Calculated m/z	Found m/z
[M+H]+	Data not available in search results	Data not available in search results

Biological Activity and Signaling Pathways

Recent studies have begun to shed light on the biological potential of **Brevianamide Q**, particularly in the context of inflammation.

Anti-Neuroinflammatory Activity

A study on secondary metabolites from an Antarctic fungus, Aspergillus sp. strain SF-7367, identified **Brevianamide Q** as one of the isolated compounds. The study investigated the antineuroinflammatory effects of these metabolites in lipopolysaccharide (LPS)-stimulated BV2 microglia and RAW264.7 macrophages. While the primary active compound in this study was identified as Brevianamide K, the presence of **Brevianamide Q** in this biologically active fraction suggests it may also contribute to the observed effects or possess related activities.

Inhibition of NF-kB Signaling Pathway

The anti-inflammatory action of the related brevianamide alkaloids in the aforementioned study was linked to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway. NF-kB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The study demonstrated that the active compounds could suppress the nuclear translocation of the p65 subunit of NF-kB, thereby downregulating the inflammatory response. Given the structural similarity, it is plausible that **Brevianamide Q** may also exert its potential anti-inflammatory effects through this pathway.





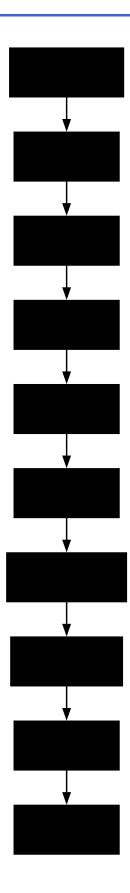
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Caption: Proposed mechanism of anti-inflammatory action of **Brevianamide Q** via inhibition of the NF- κ B signaling pathway.

Experimental ProtocolsIsolation of Brevianamide Q

Brevianamide Q has been isolated from the marine-derived fungus Aspergillus sp. 66may. A general protocol for the isolation of brevianamide alkaloids from fungal cultures is outlined below.





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Caption: General workflow for the isolation of **Brevianamide Q** from fungal culture.



Detailed Steps:

- Fermentation: The fungus (Aspergillus sp. 66may) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
- Extraction: The fungal biomass and culture broth are extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:
 - Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by dichloromethane-methanol).
 - Size-Exclusion Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with a solvent such as methanol.
 - High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure
 Brevianamide Q is achieved using preparative or semi-preparative HPLC, often with a
 C18 column and a mobile phase gradient of acetonitrile and water.
- Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) and highresolution mass spectrometry.

Synthesis

To date, a total synthesis of **Brevianamide Q** has not been reported in the scientific literature. The synthesis of related brevianamide alkaloids, such as Brevianamide A, has been a significant challenge for synthetic chemists due to the complex bridged-spiro-fused ring system. A potential synthetic strategy for **Brevianamide Q** would likely involve the construction of the diketopiperazine core, followed by the introduction of the substituted indole moiety and subsequent stereoselective transformations to establish the final structure.



Conclusion

Brevianamide Q is an intriguing indole diketopiperazine alkaloid with a well-defined chemical structure. Preliminary studies on related compounds suggest its potential as an anti-inflammatory agent, possibly through the modulation of the NF-κB signaling pathway. Further research is warranted to fully elucidate its biological activity profile, mechanism of action, and to develop a synthetic route for its production. This will enable more extensive pharmacological evaluation and exploration of its potential as a lead compound for drug discovery.

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